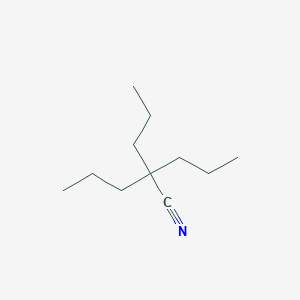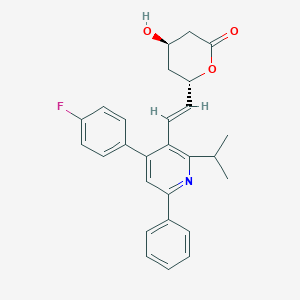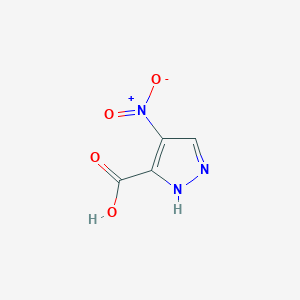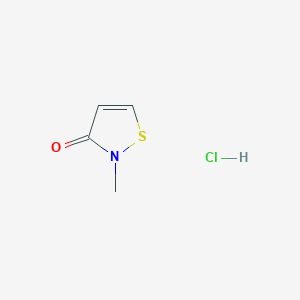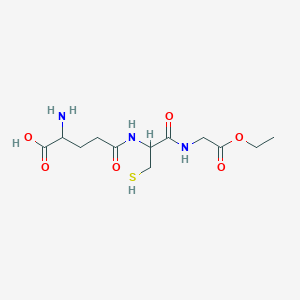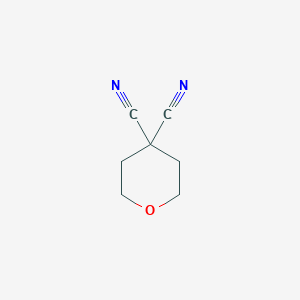
Dihydro-2H-pyran-4,4(3H)-dicarbonitril
Übersicht
Beschreibung
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile, also known as Dihydro-2H-pyran-4,4(3H)-dicarbonitrile, is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dihydro-2H-pyran-4,4(3H)-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydro-2H-pyran-4,4(3H)-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
Dihydro-2H-pyran-4,4(3H)-dicarbonitril weist vielversprechende pharmakologische Eigenschaften auf. Forscher haben sein Potenzial als NMDA-Rezeptor-Modulator untersucht. NMDA-Rezeptoren spielen eine wichtige Rolle bei der exzitatorischen synaptischen Übertragung und sind an verschiedenen Gehirnfunktionen beteiligt, darunter Lernen und Gedächtnis . Zusätzlich haben in-vitro-Studien seine antivirale Aktivität gegen Influenzaviren gezeigt, was darauf hindeutet, dass es sich als Kandidat für die Entwicklung neuer antiviraler Medikamente oder Behandlungen gegen Grippe eignet .
Schutzgruppe in der organischen Synthese
Die Verbindung findet Anwendung als Schutzgruppe für Alkohole. Genauer gesagt dient sie als 4-Methoxytetrahydropyran-4-yl-Schutzgruppe. Diese Schutzstrategie ist gegenüber der Verwendung von 3,4-Dihydro-2H-pyran vorteilhaft und bietet Vielseitigkeit in der Nukleotid-Synthese und anderen organischen Umwandlungen .
Industrielle Chemie und Feinchemikalien
This compound hat Potenzial in der Synthese von symmetrischen tetrasubstituierten Methanen. Diese Verbindungen sind wertvolle Zwischenprodukte bei der Produktion von Feinchemikalien, Pharmazeutika und Agrochemikalien .
Biopharmazeutische Produktion
Forscher haben seine Verwendung als Inhibitor der semicarbazid-sensitiven Aminoxidase (SSAO) untersucht. SSAO ist an verschiedenen physiologischen Prozessen beteiligt, darunter der Glukose-Stoffwechsel und die Gefäßfunktion. Die Inhibition von SSAO kann therapeutische Auswirkungen haben .
Eigenschaften
IUPAC Name |
oxane-4,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWZQQPETNQTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561428 | |
| Record name | Oxane-4,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111511-90-1 | |
| Record name | Tetrahydro-4H-pyran-4,4-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111511-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxane-4,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
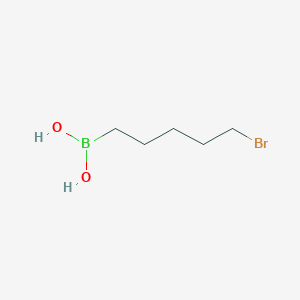
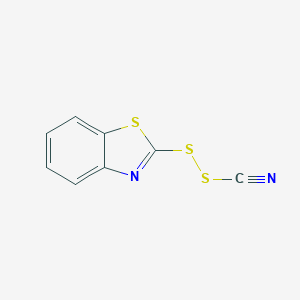

![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)
